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Compound of Interest

Compound Name: NU6300

Cat. No.: B1191624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor NU6300, focusing on its

specificity against its primary target, Cyclin-Dependent Kinase 2 (CDK2), and other related

kinases. Experimental data, detailed protocols, and pathway visualizations are presented to

offer a comprehensive overview for research and drug development applications.

Executive Summary
NU6300 is a potent, ATP-competitive inhibitor of CDK2, acting through a covalent and

irreversible binding mechanism.[1][2] It has demonstrated an IC50 value of 0.16 μM for CDK2.

[2] While showing a degree of selectivity, screening against a broad panel of kinases has

revealed off-target activity. Notably, recent studies have identified Gasdermin D (GSDMD), a

key protein in the pyroptosis pathway, as a significant off-target of NU6300. This dual activity

underscores the importance of careful target validation when interpreting cellular effects of this

inhibitor.

Performance Against Related Kinases
Initial kinase screening of NU6300 was performed against a panel of 131 protein kinases. At a

concentration of 1 μM, 13 of these kinases showed significant inhibition (less than 25% of their

activity remained).[1] Further investigation involving a pre-incubation step to assess irreversible

inhibition revealed that in addition to CDK2, NU6300 also irreversibly inhibits Aurora A, Mst2,

and GCK (MAP4K3).[1]
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Table 1: NU6300 Specificity Against a Selection of Kinases

Kinase Target Type IC50 (μM) Notes

CDK2
Serine/Threonine

Kinase
0.16

Primary, irreversible

target.[1][2]

Aurora A
Serine/Threonine

Kinase
Not specified

Identified as an

irreversible off-target.

[1]

Mst2
Serine/Threonine

Kinase
Not specified

Identified as an

irreversible off-target.

[1]

GCK (MAP4K3)
Serine/Threonine

Kinase
Not specified

Identified as an

irreversible off-target.

[1]

Gasdermin D Pore-forming protein Not a kinase
Significant off-target,

involved in pyroptosis.

On-Target and Off-Target Signaling Pathways
To visualize the biological context of NU6300's activity, the following diagrams illustrate its on-

target effect on the cell cycle via CDK2 and its off-target effect on the inflammatory pyroptosis

pathway via Gasdermin D.
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Caption: On-target pathway of NU6300, inhibiting CDK2 to block Rb phosphorylation and G1/S

cell cycle transition.
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Caption: Off-target pathway of NU6300, inhibiting the N-terminal of Gasdermin D to block

pyroptotic cell death.
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The determination of kinase inhibition, typically expressed as an IC50 value, is crucial for

assessing the potency and specificity of compounds like NU6300. Below are detailed

methodologies for two common types of in vitro kinase assays.

Protocol 1: Radiometric Kinase Inhibition Assay ([γ-
³²P]ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement of phosphate transfer.

1. Reagent Preparation:

Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM
EGTA, 0.01% Brij-35).
Inhibitor Stock: Prepare a 10 mM stock solution of NU6300 in 100% DMSO. Create a serial
dilution series (e.g., 100 μM to 0.01 μM) in kinase buffer containing a constant final DMSO
concentration (e.g., 1%).
Kinase Solution: Dilute the kinase of interest (e.g., CDK2/Cyclin A) to a working
concentration (e.g., 20 nM) in kinase buffer.
Substrate Solution: Prepare the specific peptide or protein substrate (e.g., Histone H1) at a
working concentration (e.g., 10 μM) in kinase buffer.
ATP Solution: Prepare a solution of non-radioactive ATP at the desired concentration
(typically at or near the Km for the kinase). Spike this with [γ-³²P]ATP to a specific activity of
500-1000 cpm/pmol.

2. Kinase Reaction: a. To each well of a 96-well plate, add the following in order: i. 5 µL of

inhibitor solution from the serial dilution (include a DMSO-only control). ii. 10 µL of the kinase

solution. b. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to

bind to the kinase. c. Add 5 µL of the substrate solution to each well. d. Initiate the kinase

reaction by adding 5 µL of the [γ-³²P]ATP solution. The final reaction volume is 25 µL. e.

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction is in the linear range.

3. Stopping the Reaction and Detection: a. Stop the reaction by adding 20 µL of 3% phosphoric

acid to each well. b. Spot the entire 45 µL reaction mixture onto a phosphocellulose filter mat

(e.g., P81). c. Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to

remove unincorporated [γ-³²P]ATP. d. Wash once with acetone and allow to air dry. e. Place the

dried filter mat in a scintillation counter with scintillation fluid and measure the radioactivity.
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4. Data Analysis: a. The amount of radioactivity is directly proportional to the kinase activity. b.

Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration. c. Fit the

data to a sigmoidal dose-response curve to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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